STAT3 DNA-Binding Potency vs. BP-1-102
In a direct head-to-head study using an in vitro STAT3 DNA-binding assay, SH5-07 demonstrated a significantly lower IC50 value compared to its direct structural analog, BP-1-102. This indicates that SH5-07 has a higher affinity for its target, requiring a lower concentration to achieve 50% inhibition. [1]
| Evidence Dimension | In vitro STAT3 DNA-binding inhibition potency |
|---|---|
| Target Compound Data | 3.9 ± 0.6 μM |
| Comparator Or Baseline | BP-1-102: 6.8 μM |
| Quantified Difference | 1.74-fold increase in potency |
| Conditions | Cell-free STAT3 DNA-binding assay |
Why This Matters
This quantitative potency advantage means SH5-07 can be used at lower working concentrations to achieve equivalent target engagement, potentially reducing off-target effects and conserving compound.
- [1] Yue P, Lopez-Tapia F, Paladino D, Li Y, Chen CH, Namanja AT, et al. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Res. 2016;76(3):652-63. View Source
